molecular formula C16H18BNO2 B7867320 (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

Cat. No.: B7867320
M. Wt: 267.1 g/mol
InChI Key: LNJHWRAUHQAXDP-UHFFFAOYSA-N
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Description

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 3,4-dihydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting with the preparation of the dihydroquinoline core. One common approach is the cyclization of 2-alkynylanilines with ketones to form the dihydroquinoline structure. Subsequent functionalization introduces the boronic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form borates.

  • Reduction: : The dihydroquinoline core can be reduced to form different derivatives.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are typically employed.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Reduced dihydroquinoline derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used in the development of bioactive compounds.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in material science and organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: can be compared to other boronic acid derivatives and dihydroquinoline compounds

Similar Compounds

  • Boronic Acid Derivatives: : Various boronic acids used in organic synthesis and drug development.

  • Dihydroquinoline Compounds: : Other dihydroquinoline derivatives with different substituents and functional groups.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and advancements.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO2/c19-17(20)15-9-3-1-7-14(15)12-18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10,19-20H,5,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJHWRAUHQAXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCC3=CC=CC=C32)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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